REACTION_CXSMILES
|
[C:1]([C:4]1[N:5]=[C:6]([CH2:30][CH2:31][CH3:32])[N:7]([CH2:12][C:13]2[CH:18]=[CH:17][C:16]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=3[C:25]3[NH:29][N:28]=[N:27][N:26]=3)=[CH:15][CH:14]=2)[C:8]=1[C:9]([OH:11])=[O:10])([CH3:3])=[CH2:2].C1CCN2C(=NCCC2)CC1.[C:44]1([C:50](Cl)([C:57]2[CH:62]=[CH:61][CH:60]=[CH:59][CH:58]=2)[C:51]2[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=2)[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1.Cl[CH2:65][C:66]1[O:67][C:68](=[O:72])[O:69][C:70]=1[CH3:71]>CC(C)=O>[C:1]([C:4]1[N:5]=[C:6]([CH2:30][CH2:31][CH3:32])[N:7]([CH2:12][C:13]2[CH:14]=[CH:15][C:16]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=3[C:25]3[N:26]=[N:27][N:28]([C:50]([C:57]4[CH:62]=[CH:61][CH:60]=[CH:59][CH:58]=4)([C:51]4[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=4)[C:44]4[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=4)[N:29]=3)=[CH:17][CH:18]=2)[C:8]=1[C:9]([O:11][CH2:65][C:66]1[O:67][C:68](=[O:72])[O:69][C:70]=1[CH3:71])=[O:10])([CH3:3])=[CH2:2]
|
Name
|
|
Quantity
|
139.36 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C=1N=C(N(C1C(=O)O)CC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C=1N=C(N(C1C(=O)O)CC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1)CCC
|
Name
|
|
Quantity
|
154.3 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
109.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
1022.3 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
99.1 g
|
Type
|
reactant
|
Smiles
|
ClCC=1OC(OC1C)=O
|
Name
|
|
Quantity
|
45.4 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
49.5 g
|
Type
|
reactant
|
Smiles
|
ClCC=1OC(OC1C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 (± 2) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 48 to 52° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 20° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 48 to 52° C. for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
WAIT
|
Details
|
at 55 to 58° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 56 to 57° C. for 5 hours
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate (3000 ml)
|
Type
|
EXTRACTION
|
Details
|
water (1000 ml) and extracted 4 times
|
Type
|
CONCENTRATION
|
Details
|
The obtained organic layer was concentrated under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)(C)C=1N=C(N(C1C(=O)OCC=1OC(OC1C)=O)CC1=CC=C(C=C1)C1=C(C=CC=C1)C=1N=NN(N1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 327.83 g | |
YIELD: CALCULATEDPERCENTYIELD | 128.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |